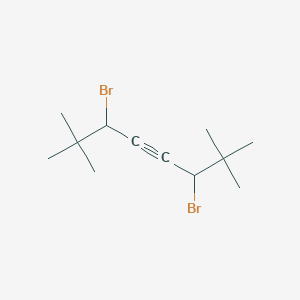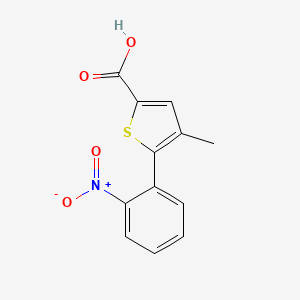
1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene is a fluorinated cyclobutene compound with the molecular formula C6F10. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene typically involves the fluorination of cyclobutene derivatives. One common method includes the reaction of cyclobutene with pentafluoroethyl iodide in the presence of a fluorinating agent such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated cyclobutanones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Fluorinated cyclobutanones.
Reduction: Partially or fully reduced cyclobutene derivatives.
Substitution: Cyclobutene derivatives with substituted functional groups.
Scientific Research Applications
1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules. It is also used in studying reaction mechanisms involving fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe in studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The compound can participate in various chemical reactions, including nucleophilic and electrophilic interactions, due to the electron-withdrawing nature of fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
1,3,3,4,4-Pentafluorocyclobutene: Similar structure but lacks the pentafluoroethyl group.
1,1,2,2,3-Pentafluorocyclobutane: Another fluorinated cyclobutane derivative with different fluorine substitution patterns.
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: A fluorinated aromatic compound with different structural features.
Uniqueness
1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene is unique due to the presence of both cyclobutene and pentafluoroethyl groups, which impart distinct chemical properties. Its high fluorine content makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Properties
CAS No. |
61898-38-2 |
|---|---|
Molecular Formula |
C6F10 |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
1,3,3,4,4-pentafluoro-2-(1,1,2,2,2-pentafluoroethyl)cyclobutene |
InChI |
InChI=1S/C6F10/c7-2-1(3(8,9)5(2,12)13)4(10,11)6(14,15)16 |
InChI Key |
NXHQVQZLTRXACX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B14536598.png)
![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)




![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)

![3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14536654.png)
![S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14536661.png)
![Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]-](/img/structure/B14536669.png)
